molecular formula C12H18N6O2S B6542505 1-(ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1060224-04-5

1-(ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

货号 B6542505
CAS 编号: 1060224-04-5
分子量: 310.38 g/mol
InChI 键: PTBOOYFSFDEJKT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The compound seems to be a derivative of [1,2,4]triazolo[4,3-b]pyridazine . These derivatives have been studied as bromodomain inhibitors with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by determining the crystal structures of BD1 in complex with selected inhibitors .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve interactions with bromodomains that recognize acetylated lysine for epigenetic reading .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been optimized for BRD4 potency .

未来方向

The future directions of research on similar compounds involve the development of more potent inhibitors for bromodomains .

生化分析

Biochemical Properties

1-(ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary interactions is with the mesenchymal-epithelial transition factor (c-Met) protein kinase, where it acts as an inhibitor. This interaction is crucial because c-Met is involved in cell growth, motility, and differentiation. By inhibiting c-Met, this compound can potentially modulate these cellular processes .

Additionally, this compound has been shown to inhibit phosphodiesterase enzymes, which play a role in the regulation of intracellular levels of cyclic nucleotides. The inhibition of these enzymes can lead to alterations in cellular signaling pathways and metabolic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, the inhibition of c-Met by this compound can lead to reduced cell proliferation, migration, and invasion. This is particularly relevant in the context of tumor growth and metastasis .

Moreover, the compound’s ability to inhibit phosphodiesterase enzymes affects cell signaling pathways, such as those involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These pathways are critical for regulating gene expression, cell metabolism, and other cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with specific biomolecules. The compound binds to the active site of c-Met, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to a disruption in the signaling cascade that promotes cell growth and survival .

Furthermore, the inhibition of phosphodiesterase enzymes by this compound results in increased levels of cyclic nucleotides, which can activate protein kinase A (PKA) and other downstream effectors. These changes can alter gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can form over extended periods. These degradation products may have different biological activities, which can complicate the interpretation of long-term studies .

In in vitro studies, the compound has shown sustained inhibitory effects on c-Met and phosphodiesterase enzymes over several hours. In vivo studies have indicated that the compound’s effects may diminish over time due to metabolic degradation and clearance from the body .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits c-Met and phosphodiesterase enzymes without causing significant toxicity. At higher doses, toxic effects such as myocardial degeneration have been observed, likely due to off-target interactions with other proteins and enzymes .

Threshold effects have also been noted, where a minimum effective dose is required to achieve significant biological activity. Beyond this threshold, increasing the dose does not proportionally enhance the effects but may increase the risk of adverse reactions .

Metabolic Pathways

This compound is metabolized through various pathways involving oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of this compound, leading to the formation of mono- and bis-oxidation products .

These metabolic products can further undergo conjugation with glutathione or other cofactors, facilitating their excretion from the body. The metabolic flux and levels of metabolites can vary depending on the dose and duration of exposure .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .

For instance, the compound may be actively transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to target sites such as the nucleus or mitochondria .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with its target enzymes and proteins .

Post-translational modifications, such as phosphorylation or acetylation, may also influence the compound’s localization by directing it to specific cellular compartments. These modifications can enhance or inhibit the compound’s activity depending on the cellular context .

属性

IUPAC Name

6-(4-ethylsulfonylpiperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O2S/c1-3-21(19,20)17-8-6-16(7-9-17)12-5-4-11-14-13-10(2)18(11)15-12/h4-5H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBOOYFSFDEJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NN3C(=NN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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